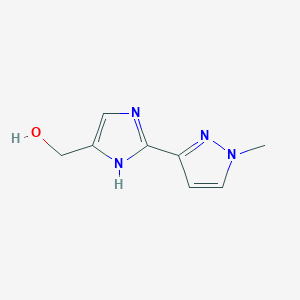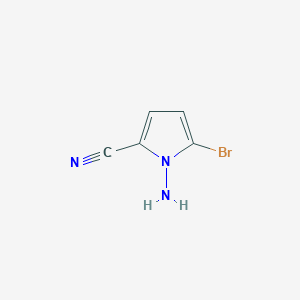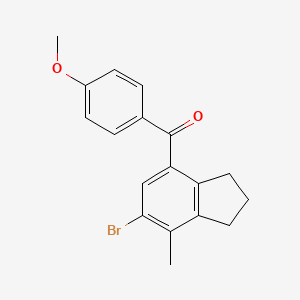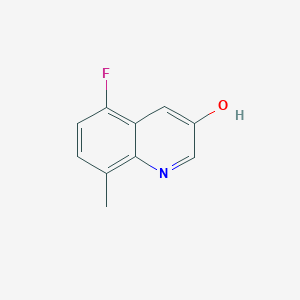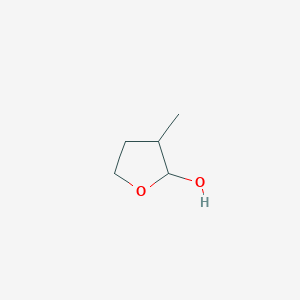
3-Methyltetrahydrofuran-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyltetrahydrofuran-2-ol is an organic compound with the molecular formula C5H10O2 It is a derivative of tetrahydrofuran, featuring a hydroxyl group and a methyl group attached to the tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methyltetrahydrofuran-2-ol can be synthesized through several methods. One common approach involves the reduction of 3-methyldihydrofuran-2(3H)-one using diisobutylaluminum hydride in methylene chloride at low temperatures . The reaction is typically carried out under an inert atmosphere, such as argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of biomass-derived furfurals. This process is environmentally friendly and aligns with the principles of green chemistry, as it utilizes renewable raw materials .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyltetrahydrofuran-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form tetrahydrofuran derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Diisobutylaluminum hydride is frequently used for reduction reactions.
Substitution: Reagents such as thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Methyltetrahydrofuran-2-one
Reduction: Tetrahydrofuran derivatives
Substitution: Various substituted tetrahydrofuran compounds
Aplicaciones Científicas De Investigación
3-Methyltetrahydrofuran-2-ol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mecanismo De Acción
The mechanism of action of 3-Methyltetrahydrofuran-2-ol involves its interactions with molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyltetrahydrofuran: A solvent with similar properties but lacking the hydroxyl group.
Tetrahydrofuran: A widely used solvent in organic synthesis, but without the methyl and hydroxyl groups.
Uniqueness
3-Methyltetrahydrofuran-2-ol is unique due to the presence of both a methyl and a hydroxyl group on the tetrahydrofuran ring. This combination of functional groups enhances its reactivity and makes it suitable for a broader range of applications compared to its analogs .
Propiedades
IUPAC Name |
3-methyloxolan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-4-2-3-7-5(4)6/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYWBYRPOLPZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
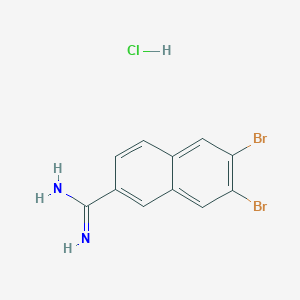
![3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide](/img/structure/B13677693.png)
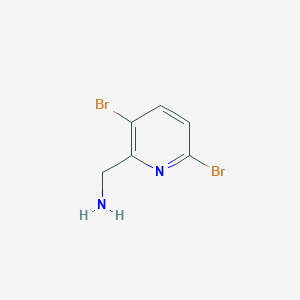
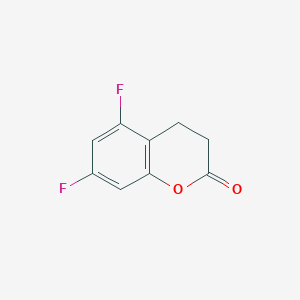
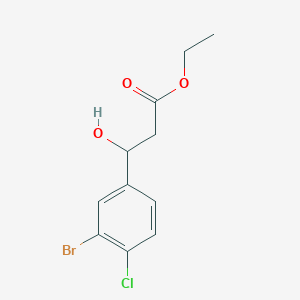
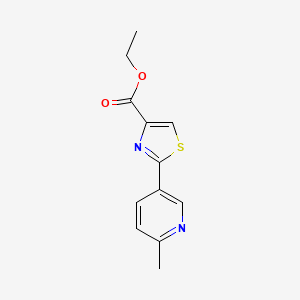
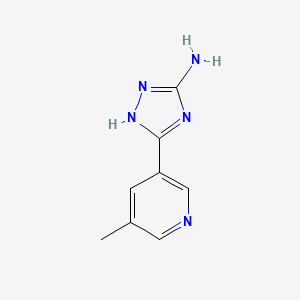
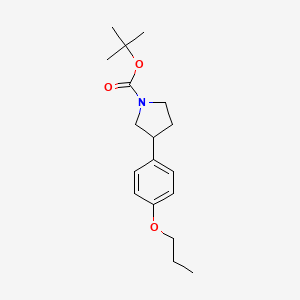
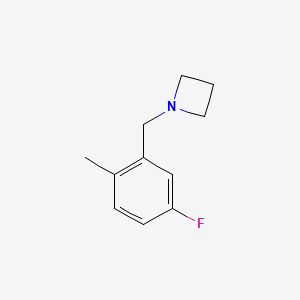
![6-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B13677742.png)
